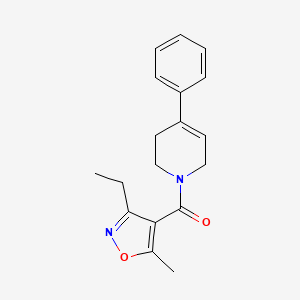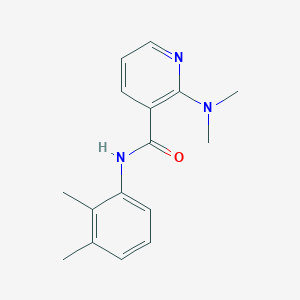![molecular formula C21H24N2O3 B7498189 Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)
Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 3,4-dimethylphenoxy group: This step involves the reaction of the benzimidazole intermediate with 3,4-dimethylphenol in the presence of a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Uniqueness
Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate is unique due to its specific substitution pattern on the benzimidazole core and the presence of the 3,4-dimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-23-19-10-8-16(21(24)25-6-2)12-18(19)22-20(23)13-26-17-9-7-14(3)15(4)11-17/h7-12H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJIEWWSWFKIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1COC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
![6-cyclopropyl-N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7498142.png)
![5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7498150.png)
![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)

![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
